molecular formula C8H8BrF2N B12963201 Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)-

Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)-

Cat. No.: B12963201
M. Wt: 236.06 g/mol
InChI Key: SADDEUJREGOMHO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(1,1-difluoroethyl)pyridine is an organic compound with the molecular formula C8H8BrF2N It is a pyridine derivative, characterized by the presence of a bromomethyl group at the 5-position and a difluoroethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine typically involves the bromination of 2-(1,1-difluoroethyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(1,1-difluoroethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a difluoromethyl group or even a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromomethyl group.

    Oxidation: Pyridine derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: Pyridine derivatives with reduced difluoroethyl groups.

Scientific Research Applications

5-(Bromomethyl)-2-(1,1-difluoroethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoroethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Difluoroethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Chloromethyl)-2-(1,1-difluoroethyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and chemical properties.

    5-(Bromomethyl)-2-methylpyridine: Lacks the difluoroethyl group, resulting in different physical and chemical properties.

Uniqueness

5-(Bromomethyl)-2-(1,1-difluoroethyl)pyridine is unique due to the combination of the bromomethyl and difluoroethyl groups, which confer distinct reactivity and physicochemical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine

InChI

InChI=1S/C8H8BrF2N/c1-8(10,11)7-3-2-6(4-9)5-12-7/h2-3,5H,4H2,1H3

InChI Key

SADDEUJREGOMHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)CBr)(F)F

Origin of Product

United States

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